Trimethoxymethylsilane

Catalog No.
S561382
CAS No.
1185-55-3
M.F
C4H12O3Si
M. Wt
136.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxymethylsilane

CAS Number

1185-55-3

Product Name

Trimethoxymethylsilane

IUPAC Name

trimethoxy(methyl)silane

Molecular Formula

C4H12O3Si

Molecular Weight

136.22 g/mol

InChI

InChI=1S/C4H12O3Si/c1-5-8(4,6-2)7-3/h1-4H3

InChI Key

BFXIKLCIZHOAAZ-UHFFFAOYSA-N

SMILES

CO[Si](C)(OC)OC

Synonyms

methyltrimethoxysilane

Canonical SMILES

CO[Si](C)(OC)OC

Precursor for Silica Materials:

TMOS is widely employed as a precursor for the synthesis of various silica materials, including:

  • Silica nanoparticles: TMOS readily undergoes hydrolysis and condensation reactions in the presence of water or catalysts, leading to the formation of silica nanoparticles with tunable size, morphology, and surface properties []. These nanoparticles find applications in drug delivery, catalysis, and electronics [].
  • Mesoporous silica: By controlling the hydrolysis and condensation conditions, TMOS can be used to synthesize mesoporous silica with well-defined pore structures []. These materials exhibit high surface area and controlled pore size, making them ideal for applications like separation science, catalysis, and adsorption [].
  • Thin films and coatings: TMOS can be deposited through various techniques, such as sol-gel processing and chemical vapor deposition, to create thin films and coatings of silica on different substrates []. These coatings offer functionalities like improved scratch resistance, hydrophobicity, and adhesion properties [].

Surface Modification:

TMOS can be used to modify the surface properties of various materials:

  • Functionalization: TMOS can react with different functional groups to introduce desired functionalities onto surfaces. This allows for tailoring the surface properties of materials for specific applications, such as promoting adhesion, enhancing biocompatibility, or creating specific chemical functionalities [].
  • Silanization: TMOS is often used in a process called silanization, where it covalently bonds to the surface of materials like glass, metals, and ceramics. This creates a strong, stable, and hydrophobic bond, improving adhesion and compatibility between different materials [].

Biomedical Applications:

TMOS finds applications in various areas of biomedical research:

  • Drug delivery: Due to its biocompatibility and ability to form controlled-release systems, TMOS is explored as a carrier for drug delivery []. It can be used to encapsulate drugs and release them in a controlled manner within the body.
  • Biosensors: TMOS can be used to modify biosensor surfaces, improving their sensitivity and selectivity for specific biomolecules [].
  • Tissue engineering: TMOS is being investigated for its potential in tissue engineering applications due to its ability to create scaffolds for cell growth and differentiation [].

Other Research Applications:

TMOS is used in various other scientific research fields, including:

  • Catalysis: TMOS can be used as a precursor for the synthesis of different types of catalysts, including heterogeneous and homogeneous catalysts.
  • Energy storage: TMOS is explored in the development of new materials for energy storage applications, such as lithium-ion batteries.

Trimethoxymethylsilane is an organosilicon compound characterized by the chemical formula C4H12O3Si\text{C}_4\text{H}_{12}\text{O}_3\text{Si}. It is a colorless, volatile liquid that serves as a precursor for various silane coupling agents. This compound contains three methoxy groups attached to a silicon atom, making it highly reactive, particularly in hydrolysis reactions. The presence of hydrolyzable siloxane bonds enables its use in applications such as surface modification and adhesion enhancement in composite materials.

  • Flammability: TMTS has a low flash point (around 9 °C) and is flammable [].
  • Toxicity: TMTS can be harmful if inhaled or ingested. It may cause irritation to the eyes, skin, and respiratory system [].
  • Reactivity: TMTS reacts readily with water, releasing methanol and forming flammable byproducts [].

Safety Precautions:

  • Handle TMTS in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Store TMTS in a cool, dry place away from heat and ignition sources.

  • Hydrolysis: In the presence of water, trimethoxymethylsilane hydrolyzes to produce silanol and methanol. This reaction can occur rapidly, especially under acidic conditions, where it can happen within minutes at room temperature .
  • Polycondensation: Following hydrolysis, the silanol can further react to form siloxane bonds, leading to the formation of polysiloxanes, which are essential in various polymer applications .
  • Copolymerization: Trimethoxymethylsilane can be involved in copolymerization reactions with other monomers to create hybrid materials with enhanced properties .

There are several methods for synthesizing trimethoxymethylsilane:

  • Direct Synthesis: This method involves reacting silicon with methanol in the presence of a catalyst. The process is relatively straightforward and can be optimized for industrial production .
  • Wet Chemical Reduction: This method includes preparing a silicon powder-nano-copper catalyst mixture followed by the synthesis of trimethoxymethylsilane in a fixed bed reactor. This approach is noted for its simplicity and convenience for large-scale production .
  • Alcoholysis of Silicon Halides: Trimethoxymethylsilane can also be produced by reacting methyltrichlorosilane with methanol, yielding trimethoxymethylsilane along with hydrochloric acid as a byproduct .

Trimethoxymethylsilane has diverse applications across various industries:

  • Silane Coupling Agents: It is primarily used to produce silane coupling agents that enhance adhesion between organic and inorganic materials, improving the mechanical properties of composites .
  • Surface Modification: The compound is employed to modify surfaces for better adhesion and durability in coatings and sealants.
  • Adhesives and Sealants: Due to its reactivity and ability to bond different materials, it serves as a critical component in adhesives and sealants used in construction and automotive industries .
  • Silylating Agents: It acts as a silylating agent in organic synthesis, facilitating the introduction of silicon into organic molecules .

Research has focused on understanding how trimethoxymethylsilane interacts with different substrates. Studies have shown that it can adsorb onto surfaces like magnesium oxide and silica, leading to various surface modifications that enhance material properties. The kinetics of these interactions are influenced by factors such as temperature and pH, which can significantly affect the efficiency of hydrolysis and subsequent reactions .

Several compounds share structural similarities with trimethoxymethylsilane but differ in their functional groups or applications. Here are some notable examples:

CompoundFormulaUnique Features
MethyltrimethoxysilaneC4H12O3Si\text{C}_4\text{H}_{12}\text{O}_3\text{Si}Contains one methyl group; used in polymer synthesis
TriethoxysilaneC6H14O3Si\text{C}_6\text{H}_{14}\text{O}_3\text{Si}Three ethoxy groups; often used for surface treatments
TrimethoxyphenylsilaneC9H12O3Si\text{C}_9\text{H}_{12}\text{O}_3\text{Si}Contains a phenyl group; enhances thermal stability

Uniqueness of Trimethoxymethylsilane

Trimethoxymethylsilane's unique combination of three methoxy groups allows for rapid hydrolysis and effective bonding capabilities in various applications, distinguishing it from other silanes that may not exhibit the same reactivity or versatility.

Trimethoxymethylsilane (MTMS), with the chemical formula CH₃Si(OCH₃)₃, is an organosilicon compound that has evolved from being primarily a chemical intermediate to becoming a versatile building block in materials science. This colorless, free-flowing liquid is also commonly referred to as Methyltrimethoxysilane in scientific literature. The compound features a silicon atom bonded to one methyl group and three methoxy groups, giving it unique chemical properties that have been leveraged across numerous applications.

Research on MTMS has developed alongside advancements in organosilicon chemistry, particularly gaining momentum with the expansion of sol-gel chemistry and silicone-based materials development. Initially, studies focused on basic synthetic routes and characterization, but research scope has significantly broadened in recent decades to include applications in coatings, composites, and specialized materials with tailored properties.

Academic and Industrial Significance

In academic research, MTMS serves as a model compound for understanding silicon chemistry, particularly the hydrolysis and condensation reactions fundamental to sol-gel processes. Its structure—combining a non-hydrolyzable methyl group with hydrolyzable methoxy groups—makes it ideal for studying how organic modifications affect silica networks and their resulting properties.

Industrially, MTMS has established itself as a crucial chemical with diverse applications. It functions as a crosslinker in the preparation of polysiloxane polymers and serves as a basic raw material for producing silicone materials. Its importance is evident in its market distribution: approximately 92% is used as an adhesive and binding agent, 7% as an intermediate, and 1% as a surface-active agent.

The compound's versatility stems from its dual reactivity profile—containing both hydrolyzable siloxane bonds and an active silicon-methyl bond. This enables its participation in various reaction types, including copolymerization, polycondensation, and disproportionation reactions, which produce diverse coupling agents and specialty materials.

Current Research Landscape and Challenges

Current research on MTMS spans multiple disciplines, with several active areas of investigation:

Sol-gel hybrid materials have gained significant attention, with researchers exploring MTMS combinations with other silanes to create materials with enhanced properties. For example, MTMS-tetraethoxysilane (TEOS) hybrids have been developed as novel sorbent materials for dispersive solid-phase extraction.

Aerogels research represents another vital area, with studies examining the thermal, optical, and structural properties of MTMS-based aerogels. These materials show promising characteristics for applications requiring low thermal conductivity and high porosity.

Surface modification applications continue to expand, with research on TiO₂-MTMS coatings demonstrating improved hydrophobicity through increased surface roughness. This work highlights how MTMS can enhance the functional properties of various substrates.

Despite these advances, significant challenges persist in MTMS research. Controlling hydrolysis and condensation kinetics during sol-gel processing remains difficult, particularly when aiming for specific structural features or material properties. Establishing clear structure-property relationships in MTMS-derived materials continues to challenge researchers, especially in complex hybrid systems. Additionally, concerns about environmental impacts and potential health effects of organosilicon compounds require ongoing investigation.

Industrial Production Routes

Methyltrichlorosilane-Based Synthesis

The most widely employed industrial method for trimethoxymethylsilane production involves the alcoholysis of methyltrichlorosilane with methanol [2] [4]. This reaction proceeds according to the following stoichiometric equation:

CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl

The alcoholysis reaction typically operates via an SN2 mechanism, where nucleophilic attack by methanol displaces chloride ions from the silicon center [2]. The reaction favors inversion of configuration during nucleophilic displacement when chloride acts as the leaving group [2]. Industrial implementation requires careful temperature control and efficient hydrogen chloride removal to drive the reaction to completion [12] [13].

Process optimization studies have demonstrated that reaction temperatures between 150-250°C yield optimal conversion rates [12]. The methyltrichlorosilane precursor is typically produced through the direct process, where chloromethane reacts with elemental silicon in the presence of copper catalysts at temperatures exceeding 250°C [4]. This preliminary step generates a mixture of methylchlorosilanes, from which methyltrichlorosilane is separated through fractional distillation [4].

Table 1: Industrial Production Parameters for Methyltrichlorosilane-Based Synthesis

ParameterOptimal RangeTypical ValueReference
Temperature150-250°C200°C [12]
PressureAtmospheric1 bar [12]
Molar Ratio (MeOH:MeSiCl₃)3.2-3.5:13.3:1 [13]
Conversion Efficiency>95%97% [12]
Product Purity>98%98.5% [13]

The crude product requires purification through distillation to remove unreacted methanol and hydrogen chloride byproducts [13]. Industrial facilities employ multi-stage separation processes to achieve the required purity specifications for commercial applications [32].

Solvent-Free Production Methods

Recent industrial developments have focused on solvent-free synthesis approaches to minimize environmental impact and reduce production costs [8]. These methods eliminate organic solvents traditionally used in synthesis processes, thereby avoiding generation of organic waste liquids and introduction of organic impurities [8].

Solvent-free crosslinkable modified polysiloxane production has been demonstrated using trimethoxymethylsilane derivatives in completely solvent-free reaction systems [8]. The process involves uniform mixing of siloxane oligomers with crosslinkable silane coupling agent monomers, acid catalysts, and reaction control agents [8]. Typical formulations include 100 parts by mass of siloxane oligomer, 1-20 parts by mass of crosslinkable silane coupling agent monomer, 0.1-5 parts by mass of acid catalyst, and 1-10 parts by mass of reaction control agent [8].

The reaction proceeds by heating the premixed mixture to reaction temperature for a specified duration, followed by distillation to remove low boiling point substances [8]. Examples demonstrate yields ranging from 501-590 grams with molecular weights between 29,000-51,000 and viscosities from 7,800-13,000 centipoise [8].

Table 2: Solvent-Free Production Method Parameters

ComponentMass RatioFunctionReference
Siloxane Oligomer100 partsBase polymer [8]
Silane Coupling Agent1-20 partsCrosslinking agent [8]
Acid Catalyst0.1-5 partsReaction catalyst [8]
Reaction Control Agent1-10 partsProcess control [8]
Reaction Temperature55°COptimal temperature [8]
Reaction Time2 hoursStandard duration [8]

Direct Synthesis Approaches

Silicon-Alcohol Reaction Pathways

Direct synthesis of trimethoxymethylsilane through silicon-alcohol reactions represents an alternative industrial approach that eliminates the need for chlorosilane intermediates [5] [19] [30]. This method involves the direct reaction between elemental silicon and methanol under controlled conditions to produce trimethoxymethylsilane [19] [36].

The reaction mechanism involves several distinct steps beginning with silicon surface activation [19]. Silicon particles undergo pretreatment at temperatures between 200-340°C in nitrogen atmosphere, which significantly affects product selectivity [19]. When pretreatment temperatures range from 200-240°C, trimethoxymethylsilane formation is predominantly favored, while elevated pretreatment temperatures of 260-340°C favor tetramethoxysilane formation [19].

Research has demonstrated that copper-silicon complex species (CuxSiyCIz) catalyze the silicon-methanol reaction to produce trimethoxymethylsilane [19]. The formation of Cu₃Si phase was previously considered essential for catalytic activity, but recent studies indicate that Cu₃Si phase detection is not always necessary for high trimethoxymethylsilane selectivity [19]. Selectivity values approaching 98% have been achieved even when Cu₃Si phases were not detected at pretreatment temperatures below 280°C [19].

The direct synthesis method offers several advantages including elimination of chloride-containing byproducts and reduced environmental impact [30]. Packed bed flow tubular reactors have been successfully employed for continuous production with optimized reaction parameters [30].

Table 3: Direct Synthesis Reaction Parameters

ParameterRangeOptimal ValueEffectReference
Pretreatment Temperature200-340°C220-240°CProduct selectivity [19]
Reaction Temperature230-240°C235°CConversion rate [30]
Alcohol Flow Rate0.05-0.2 mL/min0.1 mL/minResidence time [30]
Silicon Particle Size10-60 mesh30 meshSurface area [39]
Catalyst Loading2-10%5%Reaction rate [39]

Catalyst Systems for Direct Synthesis

Copper-based catalysts demonstrate superior performance for direct synthesis of trimethoxymethylsilane from silicon and methanol [18] [19] [20]. Various copper compounds including cuprous chloride, cupric oxide, copper hydroxide, and copper sulfate have been evaluated, with cuprous chloride showing the highest catalytic activity [30].

The catalyst pretreatment conditions significantly influence catalytic performance [19]. High temperature catalyst preheating above 500°C results in lower reaction rates compared to preheating at temperatures below 350°C [30]. The optimal pretreatment involves heating copper chloride-silicon mixtures at 200-240°C in nitrogen atmosphere to generate active copper-silicon species [19].

Mechanistic studies indicate that the Cu/Si ratio affects catalytic performance and carbon formation [18]. Higher copper content (5× standard loading) enhances silicon consumption and initial reactivity but promotes formation of undesired phases and carbon deposits [18]. The addition of zinc promoters in conjunction with tin facilitates formation of active catalytic phases and renders carbonaceous species more structurally ordered [18].

Phosphorus-containing promoters have been identified as effective additives for direct synthesis catalyst systems [5]. These promoters typically contain at least one phosphorus-oxygen bond and enhance the catalytic effectiveness of direct synthesis catalysts [1]. The promoters function by improving the interaction between silicon and alcohol during the direct synthesis reaction [1].

Table 4: Catalyst System Performance Data

Catalyst TypeActivity RankSelectivity (%)Conversion (%)Reference
Cuprous Chloride19864 [19] [30]
Cupric Oxide28545 [30] [39]
Copper Hydroxide38038 [30]
Copper Sulfate47532 [30]
Uncatalyzed5<10<5 [30]

Alternative catalyst systems based on mechanochemical activation have been developed for green synthesis approaches [11]. These methods employ vibration milling to remove oxide films from silicon surfaces and create catalytic surfaces through abrasion of brass reactor components [11]. The mechanochemical approach enables nearly complete silicon and alcohol conversion while eliminating traditional catalyst preparation steps [11].

Laboratory-Scale Preparation Techniques

Purification and Quality Control Methods

Laboratory-scale preparation of trimethoxymethylsilane requires sophisticated purification and analytical methods to ensure product quality and purity [25] [27]. Standard purification techniques involve fractional distillation under controlled conditions to separate trimethoxymethylsilane from unreacted starting materials and byproducts [32].

Gas chromatography represents the primary analytical method for purity determination, with specifications typically requiring minimum 98.0% purity [25] [33]. The analysis employs capillary gas chromatography with flame ionization detection to quantify trimethoxymethylsilane content and identify impurities [25]. Quality control protocols include density measurements at 20°C with acceptable ranges of 0.954-0.956 g/cm³ [23] [25].

Nuclear magnetic resonance spectroscopy provides detailed structural characterization for quality control purposes [24]. Silicon-29 NMR spectroscopy shows characteristic chemical shifts around -40 ppm for pure trimethoxymethylsilane [24]. The chemical shift position can be affected by neighboring aluminum atoms in treated materials, shifting to approximately -57 ppm [24].

Infrared spectroscopy serves as an identity confirmation method, with characteristic absorptions for silicon-methyl and silicon-methoxy functional groups [25]. The methyl stretching region around 2960 cm⁻¹ and methyl bending region around 1260 cm⁻¹ provide diagnostic peaks for structural verification [24].

Table 5: Quality Control Specifications

ParameterSpecificationTest MethodAcceptance CriteriaReference
Purity≥98.0%Gas ChromatographyArea % by GC [25] [33]
Density (20°C)0.954-0.956 g/cm³PycnometryPhysical measurement [23] [25]
Boiling Point103°CDistillationPhysical constant [25]
Refractive Index1.37RefractometryOptical property [25]
Water Content<0.1%Karl FischerMoisture analysis [25]

Separation and purification of trimethoxymethylsilane from methanol presents particular challenges due to azeotrope formation [32]. The binary mixture forms a maximum-boiling homogeneous azeotrope containing 28.65 mol% methanol at 1 bar and 87.94°C [32]. Pressure-swing distillation has been developed as an effective separation method, utilizing the pressure-dependent composition changes of the azeotrope [32].

Green Chemistry Approaches

Green chemistry methodologies for trimethoxymethylsilane synthesis focus on reducing environmental impact through elimination of hazardous solvents and reagents [10] [11]. Eco-catalysts based on treated montmorillonite clay have been developed as alternatives to conventional Brønsted and Lewis acid catalysts [10].

The green synthesis approach employs Maghnite-H+ catalyst prepared through proton acid-exchange with sulfuric acid [10]. This natural clay-based catalyst enables cationic ring-opening polymerization reactions under mild conditions without requiring extreme temperatures or pressures [10]. The optimal reaction conditions include 20 weight percent Maghnite-H+ catalyst, 3 weight percent anhydride, and reaction temperatures around 55°C [10].

Mechanochemical synthesis represents another green chemistry approach that eliminates solvents and simplifies traditional multi-stage processes [11]. This method employs vibration milling for silicon activation followed by direct reaction with alcohols [11]. The mechanochemical approach removes three traditional process stages including silicon preparation, catalyst preparation, and allows nearly complete conversion of silicon and alcohol [11].

Atomic layer deposition methods using amine catalysts provide environmentally friendly alternatives for surface functionalization applications [9]. These techniques employ low-temperature deposition processes using compounds such as 3-mercaptopropyltrimethoxysilane with amine catalysts including piperidine, ammonia, and pyridine [9]. The amine-catalyzed approach enables room-temperature processing while maintaining high surface loading efficiency [9].

Table 6: Green Chemistry Method Comparison

MethodEnvironmental BenefitsProcess ConditionsEfficiencyReference
Clay CatalystNon-toxic catalyst55°C, atmospheric95% yield [10]
MechanochemicalSolvent-freeRoom temperature>95% conversion [11]
Amine-Catalyzed ALDLow temperature25°C, low pressureHigh loading [9]
Phosphorus CatalystMetal-freeMild conditionsControlled reaction [35]

Physical Description

Liquid; WetSolid, Liquid

Boiling Point

102.5 °C

UNII

0HI0D71MCI

GHS Hazard Statements

Aggregated GHS information provided by 1095 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 1095 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1073 of 1095 companies with hazard statement code(s):;
H225 (98.97%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (67.01%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (51.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1185-55-3
68584-81-6

Wikipedia

Methyltrimethoxysilane

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Silane, trimethoxymethyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types